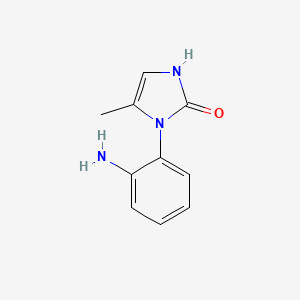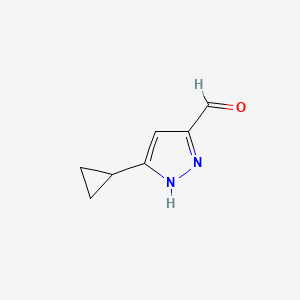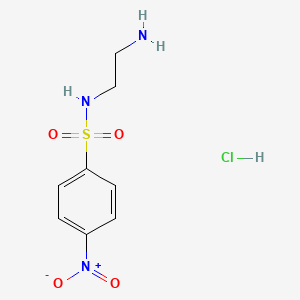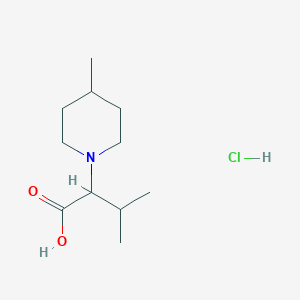
4-Brom-3-(trifluormethyl)benzylamin
Übersicht
Beschreibung
4-Bromo-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H7BrF3N It is a benzylamine derivative where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 4-Bromo-3-(trifluoromethyl)benzylamine might interact with its targets through a similar mechanism.
Biochemical Pathways
It is often used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. This suggests that the compound might play a role in the formation or modification of carbon–carbon bonds in biochemical pathways.
Pharmacokinetics
Its molecular weight of 25405 suggests that it could be well-absorbed and distributed in the body
Result of Action
It has been used in the synthesis of various compounds , suggesting that it may have a role in facilitating chemical reactions at the molecular level.
Biochemische Analyse
Biochemical Properties
4-Bromo-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of benzamide derivatives, which are important in proteomics research . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 4-Bromo-3-(trifluoromethyl)benzylamine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-3-(trifluoromethyl)benzylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. These interactions often lead to changes in gene expression, which in turn affect cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-(trifluoromethyl)benzylamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-(trifluoromethyl)benzylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
4-Bromo-3-(trifluoromethyl)benzylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect the overall metabolic flux and the levels of various metabolites, thereby influencing cellular function and health .
Transport and Distribution
Within cells and tissues, 4-Bromo-3-(trifluoromethyl)benzylamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, which in turn affect its activity and function .
Subcellular Localization
The subcellular localization of 4-Bromo-3-(trifluoromethyl)benzylamine is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)benzylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The primary alcohol is then converted to the corresponding amine via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for 4-Bromo-3-(trifluoromethyl)benzylamine may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the bromine atom.
3-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at a different position.
4-Bromo-2-(trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the 2-position.
Uniqueness
4-Bromo-3-(trifluoromethyl)benzylamine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups can significantly affect the compound’s chemical and physical properties, making it distinct from other benzylamine derivatives.
Eigenschaften
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPRXFOAJILTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672895 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-70-5 | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)




amine hydrochloride](/img/structure/B1372065.png)


![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

